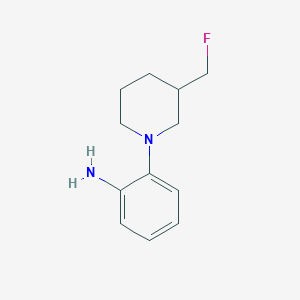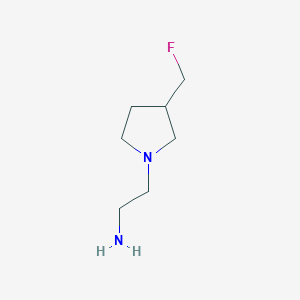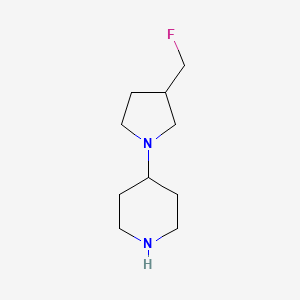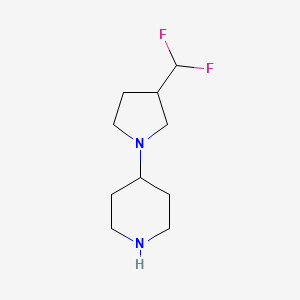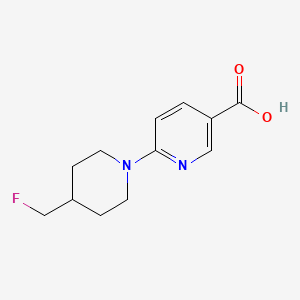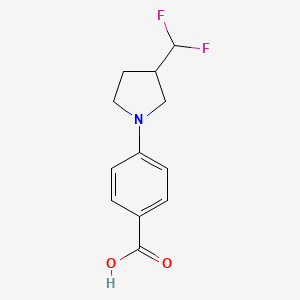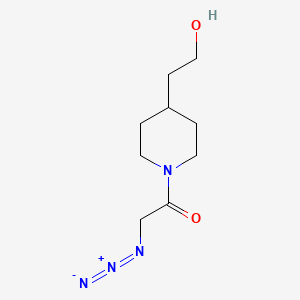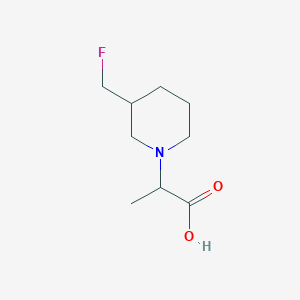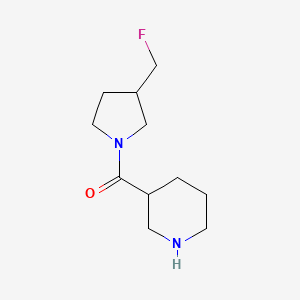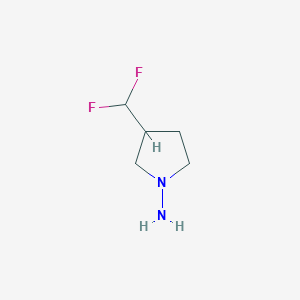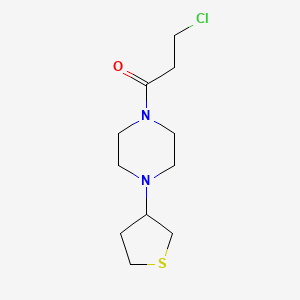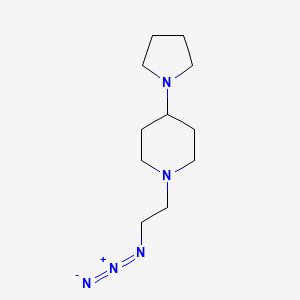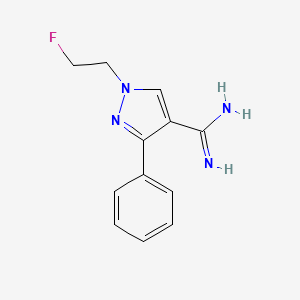
1-(2-fluoroetil)-3-fenil-1H-pirazol-4-carboximidamida
Descripción general
Descripción
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Desarrollo de Radiotrazadores
Este compuesto muestra promesa en el desarrollo de radiotrazadores para la obtención de imágenes de los receptores σ(1) en el sistema nervioso central. El derivado (2-fluoroetil), conocido como fluspidina o WMS-1828, exhibe una afinidad σ(1) subnanomolar y una selectividad excepcional sobre el subtipo σ(2), lo que lo convierte en un posible candidato para la obtención de imágenes PET .
Ciencia de Materiales: Diseño Molecular de Electrolitos
En el campo de la ciencia de materiales, los derivados de este compuesto podrían utilizarse en el diseño de electrolitos para baterías de metales alcalinos. La estructura molecular puede contribuir a la formación de interfases sólidas de electrolitos inorgánicos robustas y conductoras, mejorando el rendimiento de la batería a varias temperaturas y velocidades de carga/descarga .
Ciencia Ambiental: Análisis de Retardantes de Llama
Aunque no está directamente relacionado con "1-(2-fluoroetil)-3-fenil-1H-pirazol-4-carboximidamida", la investigación sobre compuestos fluorados similares como el fosfato de tris(2-cloroetil) ha destacado la necesidad de considerar cuidadosamente las emisiones ambientales y la toxicidad humana. Esta investigación podría informar la evaluación del impacto ambiental de los compuestos fluorados relacionados .
Química Analítica: Bloques de Construcción Fluorados
Los compuestos fluorados son valiosos en química analítica como bloques de construcción para diversas síntesis. Las propiedades únicas de las fracciones fluoradas, como su distribución de densidad de electrones, pueden ser cruciales en el desarrollo de nuevos métodos analíticos .
Bioquímica: Biosíntesis de Proteínas
En bioquímica, los aminoácidos fluorados derivados de este compuesto se han estudiado por su intrigante procesamiento celular durante la biosíntesis de proteínas en Escherichia coli. Esta investigación abre posibilidades para el desarrollo de nuevas herramientas y sondas bioquímicas .
Farmacología: Desarrollo de Fármacos
La actividad farmacológica de los compuestos fluorados, incluidos los derivados de "this compound", es de interés en el desarrollo de fármacos. Estos compuestos pueden exhibir alta afinidad y selectividad para ciertos receptores, lo cual es crucial para la creación de terapias dirigidas .
Mecanismo De Acción
Target of Action
The primary target of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .
Mode of Action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .
Biochemical Pathways
The affected biochemical pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide disrupts the normal functioning of this pathway, leading to the death of the bacterial cell .
Pharmacokinetics
After oral administration, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .
Result of Action
The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide’s action result in the death of bacterial cells. By inhibiting essential enzymes for bacterial DNA replication, the compound disrupts the normal functioning of the bacterial cell, leading to its death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide. For instance, the compound’s volatility can be influenced by the reaction conditions during its synthesis . Special care should be taken during the synthesis and subsequent reactions using this compound to avoid environmental contamination and to improve the yield of the desired products .
Análisis Bioquímico
Biochemical Properties
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of amino acids in cells . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake kinetics of radiolabeled amino acids in glioma cells, which can impact cell proliferation and survival . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been reported to interact with alcohol dehydrogenase, leading to the formation of fluoroacetaldehyde and fluoroacetate . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, leading to the formation of metabolites like fluoroacetaldehyde and fluoroacetate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound is taken up by cells through the L-type amino acid transporter 1 (LAT1), which facilitates its distribution within the cellular environment . This transport mechanism ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRWJZOBLUDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


